molecular formula C10H12INO2 B13550964 Ethyl 2-amino-2-(2-iodophenyl)acetate

Ethyl 2-amino-2-(2-iodophenyl)acetate

Cat. No.: B13550964
M. Wt: 305.11 g/mol
InChI Key: NSKDGDULZCZIEF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(2-iodophenyl)acetate is a synthetic α-amino ester derivative featuring a 2-iodophenyl group at the α-carbon. The iodine atom at the ortho position of the phenyl ring introduces steric bulk and electronic effects, making this compound a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

ethyl 2-amino-2-(2-iodophenyl)acetate

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9H,2,12H2,1H3

InChI Key

NSKDGDULZCZIEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1I)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(2-iodophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(2-iodophenyl)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The iodine atom in the compound may play a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position : The 2-iodophenyl group in the target compound creates significant steric hindrance compared to para-substituted analogs (e.g., 4-iodophenyl in ). This ortho substitution may hinder rotation around the C–C bond, affecting binding to biological targets .
  • Ester Group : Methyl esters (e.g., ) exhibit faster hydrolysis rates than ethyl esters due to reduced steric protection, impacting metabolic stability in drug design.

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